

Gas chromatography-mass spectrometry (GC-MS) analysis of "Methyl 3-nonenoate"

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Compound of Interest

Compound Name: Methyl 3-nonenoate

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Application Notes and Protocols for the GC-MS Analysis of Methyl 3-nonenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-nonenoate is an unsaturated fatty acid methyl ester (FAME) of interest in various fields, including flavor and fragrance chemistry, as it is found in guava and hop oil, contributing to their characteristic aromas.[1][2] In biomedical and pharmaceutical research, the analysis of specific fatty acid esters can be crucial for understanding metabolic pathways and for the development of new therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **Methyl 3-nonenoate**.[3] Its high chromatographic resolution and sensitive, specific detection make it ideal for analyzing complex mixtures.

This document provides detailed application notes and protocols for the analysis of **Methyl 3-nonenoate** using GC-MS. It is intended to guide researchers, scientists, and drug development professionals in setting up and performing this analysis.



Data Presentation: Quantitative Analysis of Methyl 3-nonenoate

Quantitative analysis of **Methyl 3-nonenoate** by GC-MS is typically performed in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. This involves monitoring a few characteristic ions of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. An internal standard (e.g., Heptadecanoic acid methyl ester) is recommended for accurate quantification to correct for variations in sample injection and preparation.[4]

Table 1: Key Properties of Methyl 3-nonenoate

Property	Value
Chemical Formula	C10H18O2
Molecular Weight	170.25 g/mol [5]
CAS Number	13481-87-3[5]
Appearance	Clear, colorless liquid[6]
Boiling Point	216.64 °C (Predicted)[5]

Table 2: GC-MS Parameters and Expected Quantitative Data for Methyl 3-nonenoate Analysis



Parameter	Value/Description
Gas Chromatography (GC)	
Column	Typically a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is suitable for FAME analysis.
Injection Volume	1 μL
Injector Temperature	250°C[4]
Injection Mode	Splitless[4]
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min[4]
Oven Temperature Program	Initial temperature of 60°C, ramp to 220°C at 2°C/min, and hold for 10 minutes. Note: This is a starting point and should be optimized for the specific instrument and column.[4]
Mass Spectrometry (MS)	
Ionization Mode	Electron Ionization (EI) at 70 eV[4]
Ion Source Temperature	230°C[4]
Quadrupole Temperature	150°C[4]
Mass Scan Range	m/z 50-300 (for full scan mode)[4]
Quantitative Data	
Expected Retention Time (t R)	To be determined experimentally. Based on the elution order of similar FAMEs, it is expected to elute after shorter-chain and more saturated FAMEs.
Monitored Ions (m/z) for SIM	170 (M+), 139, 113, 74 (characteristic for methyl esters), 55. Note: The molecular ion (M+) at m/z 170 may be of low abundance. The base peak should be determined from an experimental full scan spectrum.[4]



Limit of Detection (LOD)	To be determined experimentally based on instrument sensitivity and sample matrix.
Limit of Quantification (LOQ)	To be determined experimentally based on instrument sensitivity and sample matrix.

Experimental Protocols

Protocol 1: Derivatization of 3-Nonenoic Acid to Methyl 3-nonenoate

For GC-MS analysis, carboxylic acids like 3-nonenoic acid must be derivatized to a more volatile and less polar form.[3] The most common method is esterification to its methyl ester, **Methyl 3-nonenoate**.

Materials and Reagents:

- 3-Nonenoic acid standard or sample extract
- Boron trifluoride-methanol solution (BF3-Methanol), 14% w/v
- · Methanol, anhydrous
- Hexane, GC grade
- Saturated sodium chloride (NaCl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Screw-capped glass tubes with PTFE liners
- · Heating block or water bath
- Vortex mixer
- Pipettes
- GC vials with inserts



Procedure:

- Sample Preparation: Place a known amount of the 3-nonenoic acid sample (e.g., 1 mg) or a
 dried lipid extract into a screw-capped glass tube.
- Reagent Addition: Add 1 mL of 14% BF₃-Methanol to the tube.[4]
- Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60°C for 30-60 minutes.[4]
- Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated
 NaCl solution to the tube.[4]
- Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the Methyl 3-nonenoate into the hexane layer. Allow the layers to separate.
- Collection: Carefully transfer the upper hexane layer to a clean tube.
- Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
- Final Preparation: Transfer the dried hexane extract to a GC vial for analysis.

Protocol 2: GC-MS Analysis of Methyl 3-nonenoate

This protocol outlines the steps for the analysis of the prepared **Methyl 3-nonenoate** sample using a standard GC-MS system.

Materials and Equipment:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness)
- Helium carrier gas (99.999% purity)
- Autosampler or manual syringe for injection
- GC vials with the prepared sample

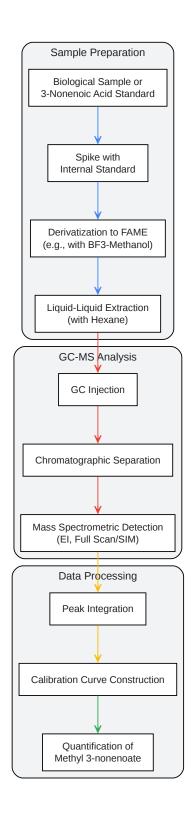


Procedure:

- Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 2.
- Calibration: Prepare a series of calibration standards of Methyl 3-nonenoate in hexane, with each standard also containing the internal standard at a fixed concentration. Analyze these standards to generate a calibration curve.
- Sample Injection: Inject 1 μL of the prepared sample extract into the GC inlet.
- Data Acquisition: Acquire the data in either full scan mode (to confirm the mass spectrum) or SIM mode (for quantification).
- Data Analysis:
 - Identify the Methyl 3-nonenoate peak in the chromatogram based on its retention time.
 - Confirm the identity by comparing the obtained mass spectrum with a reference spectrum (e.g., from a spectral library).
 - Integrate the peak areas of Methyl 3-nonenoate and the internal standard.
 - Calculate the concentration of Methyl 3-nonenoate in the original sample using the calibration curve.

Mandatory Visualization

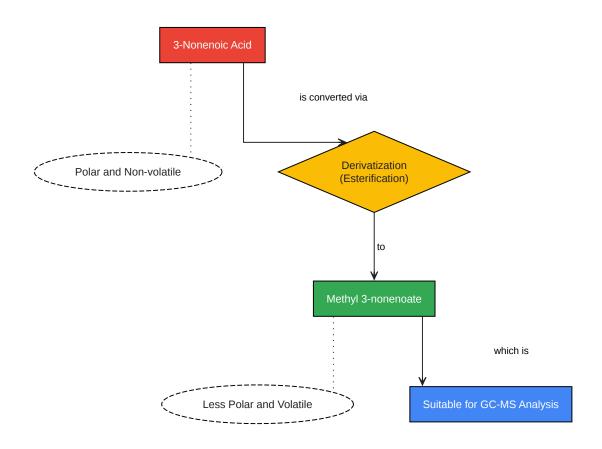




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Caption: Experimental workflow for the GC-MS analysis of **Methyl 3-nonenoate**.





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Caption: Logical diagram illustrating the necessity of derivatization.

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